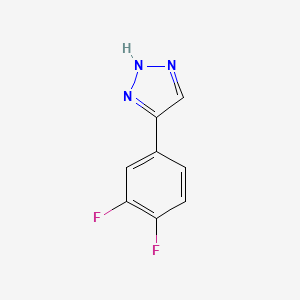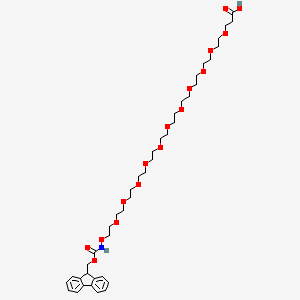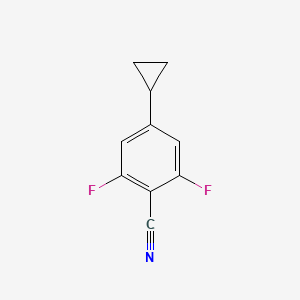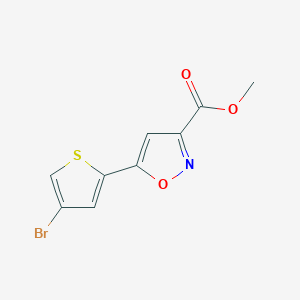
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea typically involves the reaction of 5-bromo-2-chloropyridine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea can be compared with other similar compounds, such as:
1-(5-bromo-2-chloropyridin-3-yl)ethanone: Similar pyridine ring structure but with an ethanone moiety instead of a phenylurea group.
5-bromo-2-chloropyridin-3-yl)-methanol: Contains a methanol group instead of a phenylurea group.
5-bromo-2-chloro-4-ethoxypyridine: Similar pyridine ring structure with an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylurea moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrClN3O |
|---|---|
Molecular Weight |
326.57 g/mol |
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-6-10(11(14)15-7-8)17-12(18)16-9-4-2-1-3-5-9/h1-7H,(H2,16,17,18) |
InChI Key |
CYECHEVMNRNOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)



![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)



![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)

